Triiodomesitylene
Overview
Description
Mechanism of Action
Target of Action
Triiodomesitylene, also known as 1,3,5-Triiodo-2,4,6-trimethylbenzene, is primarily used as a core in the synthesis of tritopic nitrogen-containing linkers . These linkers, each containing three nitrile groups, are obtained through Suzuki, Sonogashira, and Heck-type coupling reactions .
Mode of Action
The mode of action of this compound involves its conversion to tetrazol-5-yl moieties by the cycloaddition of sodium azide to the nitrile functionalities . This conversion process is crucial for the formation of the nitrogen-containing linkers.
Biochemical Pathways
It’s known that the compound plays a significant role in the synthesis of nitrogen-based linkers, which are essential components in the design of metal-organic frameworks (mofs) . MOFs are a relatively new class of crystalline, porous materials comprising metal nodes or clusters bound together by organic linkers .
Pharmacokinetics
The prediction of pharmacokinetic properties is an essential aspect of drug design studies .
Result of Action
The primary result of this compound’s action is the formation of nitrogen-based linkers. These linkers are crucial in the construction of MOFs, which have a wide range of applications, such as in gas storage and separation, catalysis, luminescence, water treatment, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triiodomesitylene can be synthesized through several methods. One common approach involves the iodination of mesitylene using iodine and an oxidizing agent such as nitric acid or potassium iodate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another method involves the use of iodine monochloride (ICl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This method provides a more controlled iodination process, resulting in higher yields of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and employing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Triiodomesitylene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation Reactions: This compound can be oxidized to form triiodoacetophenone using oxidizing agents like potassium permanganate in the presence of acetic anhydride and sulfuric acid.
Reduction Reactions: The iodine atoms can be reduced to form mesitylene using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, organolithium compounds.
Oxidation: Potassium permanganate, acetic anhydride, sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution: Various substituted mesitylenes depending on the nucleophile used.
Oxidation: Triiodoacetophenone.
Reduction: Mesitylene.
Scientific Research Applications
Triiodomesitylene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool in medical imaging.
Comparison with Similar Compounds
Similar Compounds
Mesitylene: The parent compound of triiodomesitylene, with three methyl groups attached to a benzene ring.
Triiodobenzene: A similar compound where three iodine atoms are attached to a benzene ring without the methyl groups.
Trimethylbenzene: A compound with three methyl groups attached to a benzene ring, similar to mesitylene but without the iodine atoms.
Uniqueness
This compound is unique due to the presence of both iodine and methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1,3,5-triiodo-2,4,6-trimethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMJKZVRNPVQAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1I)C)I)C)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348340 | |
Record name | Triiodomesitylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19025-36-6 | |
Record name | Triiodomesitylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.